molecular formula C19H19N5O2S2 B13795339 Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-

Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-

Cat. No.: B13795339
M. Wt: 413.5 g/mol
InChI Key: QWJZNVRFIOBTDO-UHFFFAOYSA-N
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Description

Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound that features a benzothiazole ring, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The triazole ring can be introduced through cyclization reactions involving thioamides or other sulfur-containing precursors . The furan ring is often incorporated via cyclization reactions involving furfural or other furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.

    Triazole derivatives: Compounds like 1,2,4-triazole, which share the triazole ring structure.

    Furan derivatives: Compounds such as furfural, which contain the furan ring.

Uniqueness

What sets Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- apart is its unique combination of three different heterocyclic rings

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19N5O2S2/c1-2-3-10-24-17(14-8-6-11-26-14)22-23-19(24)27-12-16(25)21-18-20-13-7-4-5-9-15(13)28-18/h4-9,11H,2-3,10,12H2,1H3,(H,20,21,25)

InChI Key

QWJZNVRFIOBTDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CO4

Origin of Product

United States

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